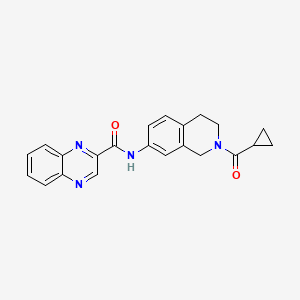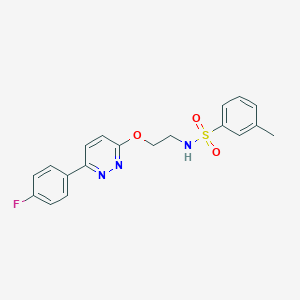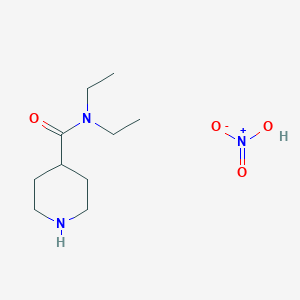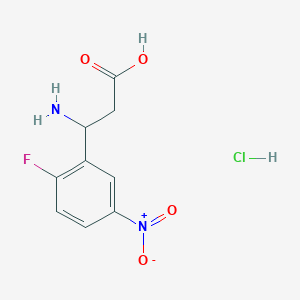
N-(2-(环丙烷羰基)-1,2,3,4-四氢异喹啉-7-基)喹喔啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide is a novel chemical compound with unique structural features, combining elements of cyclopropane, tetrahydroisoquinoline, and quinoxaline moieties
科学研究应用
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide finds applications in diverse scientific research areas:
Chemistry: : As a building block for synthesizing novel compounds.
Biology: : Potential use in biochemical assays or as a molecular probe.
Medicine: : Exploring its pharmacological properties and potential therapeutic applications.
Industry: : Use in materials science for developing new polymers or coatings.
作用机制
Target of Action
The primary targets of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide are human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) . These targets play crucial roles in cellular processes. DNA topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. VEGFR is a receptor for vascular endothelial growth factor, which stimulates blood vessel formation, a process known as angiogenesis .
Mode of Action
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide interacts with its targets, leading to changes in their function. The compound’s interaction with DNA topoisomerase may inhibit the enzyme’s activity, leading to DNA damage and cell death . When interacting with VEGFR, it may inhibit the receptor’s activity, thereby inhibiting angiogenesis .
Biochemical Pathways
Given its targets, it is likely that it affects the dna replication and repair pathways, as well as the angiogenesis pathway . The downstream effects of these interactions could include cell cycle arrest, apoptosis, and inhibition of tumor growth .
Result of Action
The result of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide’s action is the inhibition of cell growth and proliferation. It has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide involves a multi-step process:
Formation of Cyclopropanecarbonyl Intermediate: : Cyclopropane is reacted with a suitable reagent (e.g., chloroform and sodium hydroxide) to form cyclopropanecarbonyl chloride.
Coupling with Tetrahydroisoquinoline: : The intermediate cyclopropanecarbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline under basic conditions to form the cyclopropanecarbonyl-tetrahydroisoquinoline intermediate.
Formation of Quinoxaline Carboxamide: : The cyclopropanecarbonyl-tetrahydroisoquinoline intermediate is coupled with quinoxaline-2-carboxylic acid using coupling reagents like carbodiimides (e.g., EDC or DCC) to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide might involve optimization of reaction conditions to enhance yield and purity. This may include:
Use of continuous flow reactors for efficient mixing and temperature control.
Employing high-throughput screening techniques to identify optimal catalysts and reagents.
Implementing purification methods such as crystallization, chromatography, or recrystallization.
化学反应分析
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in alcohol.
Substitution: Alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
The major products formed from these reactions will vary based on the reaction conditions and reagents used. For example:
Oxidation might yield carboxylic acids or ketones.
Reduction might yield alcohols or amines.
Substitution reactions might yield new derivatives with modified functional groups.
相似化合物的比较
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide can be compared with other similar compounds, such as:
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide: : Shares a similar structure but with a quinoline moiety instead of quinoxaline.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide: : Contains a pyridine moiety, offering different chemical properties and reactivity.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzoxazole-2-carboxamide: : Features a benzoxazole moiety, providing unique structural and functional characteristics.
By comparing these compounds, the unique features and potential advantages of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide can be highlighted, showcasing its potential in various scientific and industrial applications.
属性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(20-12-23-18-3-1-2-4-19(18)25-20)24-17-8-7-14-9-10-26(13-16(14)11-17)22(28)15-5-6-15/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKXQRLBOFPFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile](/img/structure/B2535550.png)
![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)


![3-methyl-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2535559.png)


![2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B2535563.png)
![tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2535568.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2535569.png)
![3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2535570.png)
![1,3-Dimethyl-6-[5-(7H-purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2535571.png)
![4-[8-(4-fluoro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2535572.png)

